6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a purine core with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Cyclopentyl and Dimethyl Substitution:
Attachment of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and morpholine moieties.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully hydrogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core is known to mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopentyl-4,7-dimethylpurine: Lacks the morpholine moiety, making it less soluble and potentially less bioavailable.
2-(2-Morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione: Similar structure but without the cyclopentyl and dimethyl substitutions, which may affect its binding affinity and specificity.
Uniqueness
6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its combination of a purine core with cyclopentyl, dimethyl, and morpholine groups. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-14-13-25-16-17(21-19(25)26(14)15-5-3-4-6-15)22(2)20(28)24(18(16)27)8-7-23-9-11-29-12-10-23/h13,15H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJOMOCRYDVYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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